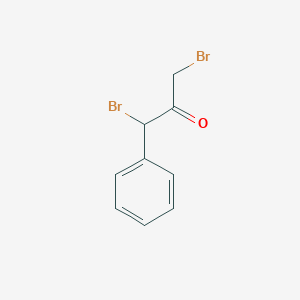
2-Propanone, 1,3-dibromo-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1,3-dibromo-1-phenyl- is an organic compound with the molecular formula C9H9Br2O It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a phenyl group attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propanone, 1,3-dibromo-1-phenyl- can be synthesized through the bromination of acetophenone. The reaction typically involves the addition of bromine to acetophenone in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in a solvent such as acetic acid or chloroform, and the temperature is carefully controlled to avoid over-bromination .
Industrial Production Methods
Industrial production of 2-Propanone, 1,3-dibromo-1-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the bromination process .
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1,3-dibromo-1-phenyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted products.
Elimination: Dehydrobromination can occur in the presence of a strong base, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride are used in non-polar solvents such as hexane or toluene.
Major Products Formed
Nucleophilic Substitution: Substituted acetophenones with various functional groups.
Reduction: 1-Phenyl-2-propanone and related compounds.
Elimination: Alkenes and other unsaturated compounds
Aplicaciones Científicas De Investigación
2-Propanone, 1,3-dibromo-1-phenyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1,3-dibromo-1-phenyl- involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nature of the nucleophile. The compound’s reactivity is influenced by the electronic effects of the phenyl group and the bromine atoms .
Comparación Con Compuestos Similares
Similar Compounds
1-Propanone, 2-bromo-1-phenyl-: A monobrominated derivative of acetophenone with similar reactivity but different substitution patterns.
1,3-Dibromo-2-propanone: Another dibrominated compound with different structural features and reactivity.
Phenylacetone: A related compound with a phenyl group and a ketone functional group but without bromine atoms.
Uniqueness
2-Propanone, 1,3-dibromo-1-phenyl- is unique due to the presence of two bromine atoms and a phenyl group, which confer distinct reactivity and chemical properties. Its ability to undergo various types of reactions, including nucleophilic substitution, reduction, and elimination, makes it a versatile compound in organic synthesis .
Propiedades
Número CAS |
54210-98-9 |
|---|---|
Fórmula molecular |
C9H8Br2O |
Peso molecular |
291.97 g/mol |
Nombre IUPAC |
1,3-dibromo-1-phenylpropan-2-one |
InChI |
InChI=1S/C9H8Br2O/c10-6-8(12)9(11)7-4-2-1-3-5-7/h1-5,9H,6H2 |
Clave InChI |
UTLPHZBACNJQKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


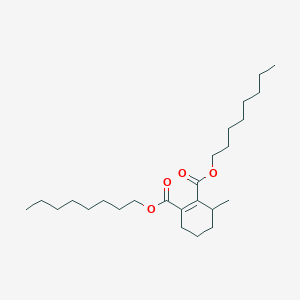
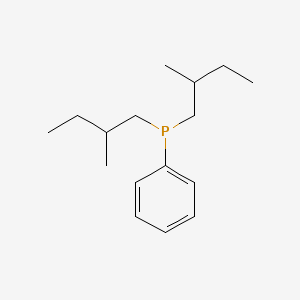
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
![Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-](/img/structure/B14627636.png)
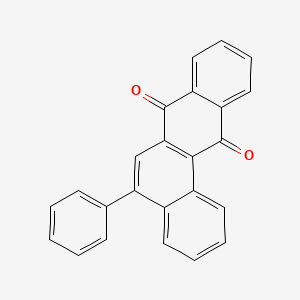
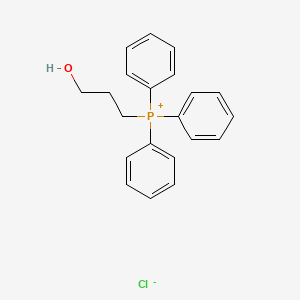
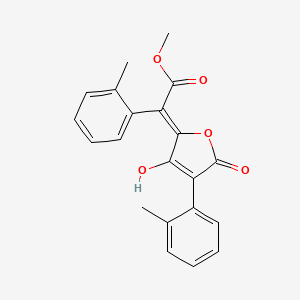
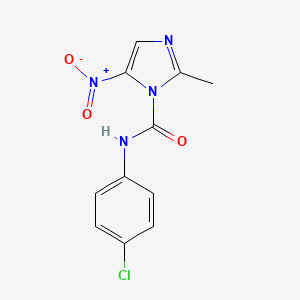
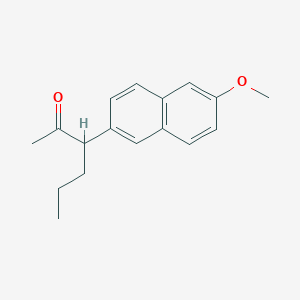
![5H-1,4-Dithiino[2,3-c]pyrrole-5,7(6H)-dione, 2,3-dihydro-2-methyl-](/img/structure/B14627678.png)
![1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14627683.png)

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)
![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)
